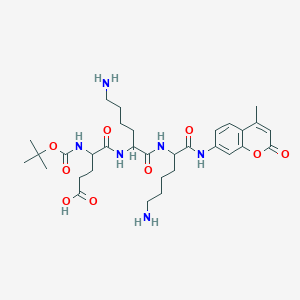
Octacosanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octacosanedioic acid, also known as octacosane-1,28-dioic acid, is a long-chain dicarboxylic acid with the chemical formula C28H54O4. It is a white solid that is insoluble in water but soluble in organic solvents. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial fields, including the production of dyes and lubricants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octacosanedioic acid is typically synthesized through the oxidation of long-chain hydrocarbons. One common method involves the reaction of octanoyl chloride with malonic acid in an organic solvent . The reaction conditions usually require a catalyst and controlled temperature to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale oxidation processes. These processes often involve the use of strong oxidizing agents and high temperatures to achieve efficient conversion rates. The resulting product is then purified through crystallization or distillation to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Octacosanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction reactions can convert it into long-chain alcohols.
Substitution: It can participate in substitution reactions to form esters and other derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Acid chlorides and alcohols are typical reagents for esterification reactions.
Major Products Formed:
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Long-chain alcohols.
Substitution: Esters and other functionalized derivatives.
Applications De Recherche Scientifique
Octacosanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying the behavior of long-chain fatty acids in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of high-performance lubricants and specialty chemicals
Mécanisme D'action
The mechanism of action of octacosanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid membranes, affecting their fluidity and function. Its long hydrophobic chain allows it to interact with other lipid molecules, potentially influencing cellular processes such as signaling and membrane transport .
Comparaison Avec Des Composés Similaires
Octadecanedioic acid: A shorter-chain dicarboxylic acid with similar chemical properties.
Hexacosanedioic acid: Another long-chain dicarboxylic acid with two fewer carbon atoms than octacosanedioic acid.
Comparison: this compound is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Compared to octadecanedioic acid, it has higher melting and boiling points, making it more suitable for high-temperature applications. Its longer chain also provides greater hydrophobicity, which can be advantageous in certain industrial and biological contexts .
Propriétés
Numéro CAS |
5632-97-3 |
|---|---|
Formule moléculaire |
C28H54O4 |
Poids moléculaire |
454.7 g/mol |
Nom IUPAC |
octacosanedioic acid |
InChI |
InChI=1S/C28H54O4/c29-27(30)25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28(31)32/h1-26H2,(H,29,30)(H,31,32) |
Clé InChI |
WHTKRYWWSTYDNH-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12102670.png)


![Methyl 2-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12102687.png)


![5-[2-Amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12102700.png)

